molecular formula C10H8N2O3 B3078524 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid CAS No. 105234-30-8

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid

Cat. No.: B3078524
CAS No.: 105234-30-8
M. Wt: 204.18 g/mol
InChI Key: RDMDEJWFERSUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid is an organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This compound features a quinazolinone core with an acetic acid moiety attached to it, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction where the quinazolinone core reacts with a suitable acetic acid derivative, such as bromoacetic acid, in the presence of a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or carbodiimides facilitate the formation of esters and amides.

Major Products

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The acetic acid moiety may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: Lacks the acetic acid moiety but shares the quinazolinone core.

    2-(4-Hydroxyquinazolin-1(4H)-yl)acetic acid: Similar structure with a hydroxyl group instead of a keto group.

    4-Aminoquinazoline: Contains an amino group instead of the acetic acid moiety.

Uniqueness

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid is unique due to the presence of both the quinazolinone core and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-oxoquinazolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-10(15)7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMDEJWFERSUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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